molecular formula CH3Na3O3Si B102378 Sodium methylsilanetriolate CAS No. 16589-43-8

Sodium methylsilanetriolate

Cat. No. B102378
CAS RN: 16589-43-8
M. Wt: 160.09 g/mol
InChI Key: TYWKEXJQDDWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium methylsilanetriolate is a compound that can be synthesized through the reaction of methoxysilane with an aqueous solution of NaOH. The resulting sodium salt, with the formula (NaO)3SiC6H4Si(ONa)3, is an organobis(silantriolate) that has been studied for its unique structure and properties. The synthesis of this compound is a notable example of the chemical manipulation of silanes to produce organosilicon compounds with specific functionalities .

Synthesis Analysis

The synthesis of sodium methylsilanetriolate involves the use of methoxysilane as a precursor. The reaction with NaOH in an aqueous solution leads to the formation of the sodium salt, which is characterized by its complex structure. This process is a key example of how organosilicon compounds can be derived from simpler silane molecules through the careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of sodium methylsilanetriolate has been elucidated using X-ray crystallographic studies. These studies have revealed that the crystal structure of the compound includes 13 water molecules and one hydroxide group, indicating a highly hydrated and complex ionic structure. The presence of these water molecules and the hydroxide group is significant as it may influence the reactivity and stability of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of sodium methylsilanetriolate are not detailed in the provided papers, the related compound, methyltriethoxysilane, undergoes hydrolysis and polycondensation in the presence of sodium ions. This process can lead to the formation of methylsilsesquioxanes, which can then be further modified through trimethylsilylation to produce various derivatives. These reactions highlight the reactivity of silane-based compounds and their potential for forming a wide range of structures with different chemical functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium methylsilanetriolate can be inferred from its molecular structure and synthesis process. The high hydration level suggests that the compound is likely to be highly soluble in water or other polar solvents. The presence of multiple sodium ions indicates that the compound may exhibit ionic characteristics, such as high melting point and electrical conductivity in solution. The organosilicon nature of the compound suggests potential applications in materials science, where such compounds are valued for their thermal stability and resistance to degradation .

Scientific Research Applications

1. Application in Hydrolysis and Polycondensation

Sodium methylsilanetriolate is used in the hydrolysis and polycondensation processes of methyltriethoxysilane, specifically in aqueous solutions containing sodium ions. This process leads to the formation of various derivatives that are detected and identified through gas chromatography and mass spectrometry techniques. This application is crucial in the understanding of chemical transformations and syntheses in silane chemistry (Hasegawa, Sakka, Kuroda, & Kato, 1987).

2. Role in the Fabrication of Polymethylsilsesquioxane Microspheres

Sodium methylsilanetriolate is instrumental in the formation of polymethylsilsesquioxane microspheres. These microspheres are generated in the presence of calcium carbonate particles, leading to enhanced hydrophobic properties. This application is significant in materials science, particularly in the development of advanced materials with specific surface properties (Li, Gao, Zhang, Yan, & Liu, 2016).

3. Use in Analytical Chemistry

In analytical chemistry, sodium methylsilanetriolate is used in chromatographic techniques for studying the structure and distribution of chemical species. This is achieved through techniques like trimethylsilylation and nuclear magnetic resonance (NMR) spectroscopy, providing insights into the chemical composition and behavior of various substances (Hasegawa, Sakka, Sugahara, Kuroda, & Kato, 1990).

4. Enhancing the Compatibility of Fluid Loss Additives and Retarders in Oil Well Cement

Sodium methylsilanetriolate demonstrates an ability to adjust the compatibility between different additives used in oil well cement. This enhances the early strength of the cement, making it a valuable additive in the construction industry, especially for applications requiring high durability and strength (Cao, Guo, Tian, Hu, Guo, Xu, Wang, & Fan, 2018).

Safety And Hazards

Sodium methylsilanetriolate is classified as dangerous. It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .

properties

IUPAC Name

trisodium;methyl(trioxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O3Si.3Na/c1-5(2,3)4;;;/h1H3;;;/q-3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWKEXJQDDWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Na3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, 30% Aqueous solution: Clear liquid; [Gelest MSDS]
Record name Silanetriol, 1-methyl-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium methylsiliconate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17607
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Sodium methylsilanetriolate

CAS RN

16589-43-8
Record name Silanetriol, 1-methyl-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium methylsilanetriolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
AV Alikovskii, SG Krasitskaya, MI Balanov… - Russian Journal of …, 2014 - Springer
… We believe that the low yield of the alcohol-soluble fraction of organosilicon products is due to partial formation of sodium methylsilanetriolate I in the first step of the reaction. Its poor …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.